molecular formula C8H10FNO B1628711 4-Fluoro-2-methoxy-5-methylaniline CAS No. 314298-14-1

4-Fluoro-2-methoxy-5-methylaniline

Cat. No.: B1628711
CAS No.: 314298-14-1
M. Wt: 155.17 g/mol
InChI Key: BNELZNXETORJHL-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, featuring a fluorine atom at the fourth position, a methoxy group at the second position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-5-methylaniline typically involves multiple steps. One common method includes:

    Nitration: The starting material, 4-fluoro-2-methoxytoluene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the fluorine and methoxy groups, it can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted anilines can be formed.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

4-Fluoro-2-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

    2-Methoxy-5-methylaniline:

    2-Fluoro-5-methylaniline: Similar to 4-Fluoro-2-methoxy-5-methylaniline but lacks the methoxy group.

Uniqueness: this compound is unique due to the combination of the fluorine, methoxy, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-fluoro-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNELZNXETORJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594138
Record name 4-Fluoro-2-methoxy-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314298-14-1
Record name 4-Fluoro-2-methoxy-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314298-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxy-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-5-methoxy-2-methyl-4-nitro-benzene (5.5 g, 29.3 mmol) and 10% Pd—C (1.56 g) in ethanol (300 mL, 0.1 M) was hydrogenated at 1 atm. After stirring overnight, the solution was flushed through a pad of silica gel using 400 mL of ethanol as the eluant. The filtrate was concentrated under reduced pressure to afford 4-fluoro-2-methoxy-5-methyl-phenylamine (4.5 g, 99%) as a pale purple solid: mp 108–110° C.; Rf 0.35 (30% ethyl acetate in heptane); 1H NMR (DMSO-d6, 300 MHz) δ 6.62 (d, J=11.4 Hz, 1 H), 6.43 (d, J=7.8 Hz, 1 H), 3.70 (s, 3 H), 2.02 (d, J=1.8 Hz, 3 H); ESI-LC/MS m/z calcd for C8H10FNO: 155.1; Found 156.0 (M+1)+. Anal. calcd for C8H10FNO: C, 61.92; H, 6.50. Found: C, 61.64; H, 6.53.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1.56 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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